

# phosphorylated HSP27 as biomarker for losmapimod target engagement

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Mechanism of Action and Biomarker Role

The diagram below illustrates how **losmapimod** interacts with the p38 MAPK pathway and impacts HSP27.



[Click to download full resolution via product page](#)

**Losmapimod** inhibits p38 MAPK, reducing HSP27 phosphorylation and DUX4 expression.

**Losmapimod** is a selective oral inhibitor of p38  $\alpha/\beta$  mitogen-activated protein kinase (MAPK) [1]. The p38 MAPK pathway, activated by cellular stress, phosphorylates downstream kinases like MAPKAPK2/3, which

then phosphorylate HSP27 [2]. This **phosphorylation triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers**, changing its functional state [2]. In facioscapulohumeral dystrophy (FSHD), inhibiting this pathway with **losmapimod** also suppresses the aberrant expression of the **DUX4 protein**, which is toxic to muscle cells [3] [1]. Thus, a decrease in the pHSP27:HSP27 ratio provides direct evidence of **losmapimod**'s activity at the molecular level [4].

## Quantitative Data on Target Engagement

The following table summarizes the quantitative evidence for pHSP27 as a target engagement biomarker from key **losmapimod** clinical studies.

| Study Description | Participant Cohort | Target Engagement Measurement | Key Efficacy & Safety Findings |
|-------------------|--------------------|-------------------------------|--------------------------------|
|-------------------|--------------------|-------------------------------|--------------------------------|

| **Phase 2 Open-Label (NCT04004000)** [3] [1] *52-week treatment* | 14 adults with FSHD1 | **~40-50% reduction** in blood pHSP27:HSP27 ratio at weeks 4 & 52. **10.8% reduction** in muscle pHSP27:HSP27 ratio at week 4. | Stability/improvement in upper limb function. **Most common AE:** mild, transient liver enzyme increase [3]. | **Phase 1 (FSHD & Healthy Volunteers)** [4] *Single & multiple doses* | 15 FSHD subjects, 10 healthy volunteers | **Dose-dependent losmapimod** concentrations in muscle ( $42.1 \pm 10.5$  ng/g [7.5 mg] to  $97.2 \pm 22.4$  ng/g [15 mg]). TE confirmed in blood and muscle. | Well-tolerated, no serious AEs. Most AEs were mild and self-limited [4]. | **Phase 3 REACH (NCT05397470)** [3] | 260 adults with FSHD | Trial completed enrollment; top-line results expected to include biomarker data. | Awaited; will further evaluate efficacy and safety [3]. |

The data consistently shows that **losmapimod** engages its target and produces a **measurable and sustained decrease in the pHSP27:HSP27 ratio**. The effect was observed in both blood and muscle tissue, confirming the drug reaches its site of action [3] [4].

## Experimental Protocols for Measuring Target Engagement

For researchers, here are detailed methodologies from the clinical studies for assessing **losmapimod** target engagement via pHSP27.

## Blood-Based Biomarker Protocol

- **Sample Type:** Sorbitol-stimulated blood samples [4].
- **Measurement Technique:** Assess the **ratio of phosphorylated HSP27 to total HSP27 (pHSP27:HSP27)**. A reduction in this ratio indicates successful inhibition of the p38 MAPK pathway by **losmapimod** [3] [4].
- **Timing:** Measurements were taken at baseline and post-treatment (e.g., week 4 and week 52) [3]. The studies showed a 40-50% reduction in this ratio in blood, confirming it as a robust and accessible biomarker for target engagement [3].

## Muscle Biopsy Biomarker Protocol

- **Sample Type:** Percutaneous muscle biopsies [4].
- **Tissue Selection:** Biopsies were taken from both **MRI-normal appearing muscle** and **muscle identified as affected** (showing abnormal signal on STIR MRI sequences) [4].
- **Measurement Technique:** Same as for blood—measurement of the **pHSP27:HSP27 ratio** directly in the target tissue [4].
- **Timing:** Paired biopsies at baseline and after 14 days of treatment [4]. This direct tissue measurement confirmed a **~11% reduction** in the pHSP27 ratio and provided evidence of dose-dependent drug concentrations in muscle [3] [4].

## Key Takeaways for Researchers

- **pHSP27:HSP27 Ratio is a Validated Biomarker:** The reduction of this ratio in blood and muscle robustly confirms **losmapimod**'s engagement with the p38 MAPK target [3] [4].
- **Blood is a Practical Surrogate:** The strong, consistent signal in blood suggests it can serve as a primary, non-invasive measure for monitoring target engagement in clinical trials [3].
- **Link to Clinical Outcome:** While target engagement is clear, the relationship to the reduction of toxic DUX4 expression in muscle showed variability, indicating the pathway between engagement and full clinical efficacy may be complex [3].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. An open-label pilot study of losmapimod to evaluate the ... [sciencedirect.com]
2. Heat shock protein 27 ( HSP ): 27 of disease and therapeutic... biomarker [fibrogenesis.biomedcentral.com]
3. Study: Upper limb function in FSHD improved, stabilized with... [muscular dystrophy news.com]
4. Phase 1 clinical trial of losmapimod in ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [phosphorylated HSP27 as biomarker for losmapimod target engagement]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#phosphorylated-hsp27-as-biomarker-for-losmapimod-target-engagement>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)